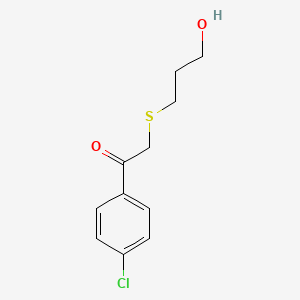
3,4-Methylenedioxyphenylacetic acid, isopropyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Methylenedioxyphenylacetic acid, isopropyl ester: is an organic compound that belongs to the class of phenylacetic acid derivatives It is characterized by the presence of a methylenedioxy group attached to the phenyl ring and an isopropyl ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Methylenedioxyphenylacetic acid, isopropyl ester typically involves the esterification of 3,4-Methylenedioxyphenylacetic acid with isopropanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:
3,4-Methylenedioxyphenylacetic acid+IsopropanolAcid Catalyst3,4-Methylenedioxyphenylacetic acid, isopropyl ester+Water
Industrial Production Methods: In an industrial setting, the esterification process can be carried out in large reactors with continuous stirring and temperature control. The reaction mixture is typically heated to reflux to ensure complete conversion of the acid to the ester. After the reaction is complete, the product is purified by distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions: 3,4-Methylenedioxyphenylacetic acid, isopropyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the parent acid and isopropanol in the presence of a strong acid or base.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methylenedioxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophiles such as bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products:
Hydrolysis: 3,4-Methylenedioxyphenylacetic acid and isopropanol.
Reduction: 3,4-Methylenedioxyphenylacetic alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,4-Methylenedioxyphenylacetic acid, isopropyl ester is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. It may also be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: The compound has potential applications in the development of new drugs, particularly those targeting neurological and cardiovascular diseases. Its derivatives may exhibit pharmacological activities such as anti-inflammatory, analgesic, and antimicrobial properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3,4-Methylenedioxyphenylacetic acid, isopropyl ester depends on its specific application. In general, the compound may interact with various molecular targets, including enzymes, receptors, and ion channels. The methylenedioxy group can enhance the compound’s binding affinity to certain targets, while the ester group can influence its pharmacokinetic properties.
Molecular Targets and Pathways:
Enzymes: The compound may act as a substrate or inhibitor of specific enzymes involved in metabolic pathways.
Receptors: It may bind to receptors in the central nervous system, modulating neurotransmitter release and signal transduction.
Ion Channels: The compound may affect ion channel function, altering cellular excitability and ion transport.
Vergleich Mit ähnlichen Verbindungen
3,4-Methylenedioxyphenylacetic acid: The parent acid of the ester, which lacks the isopropyl ester group.
3,4-Methylenedioxyphenylacetic acid, methyl ester: A similar ester with a methyl group instead of an isopropyl group.
Piperonylic acid: A related compound with a similar methylenedioxyphenyl structure but different functional groups.
Uniqueness: 3,4-Methylenedioxyphenylacetic acid, isopropyl ester is unique due to the presence of the isopropyl ester group, which can influence its chemical reactivity, solubility, and biological activity. The methylenedioxy group also imparts specific electronic and steric properties that can affect the compound’s interactions with molecular targets.
Eigenschaften
CAS-Nummer |
143284-63-3 |
|---|---|
Molekularformel |
C12H14O4 |
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
propan-2-yl 2-(1,3-benzodioxol-5-yl)acetate |
InChI |
InChI=1S/C12H14O4/c1-8(2)16-12(13)6-9-3-4-10-11(5-9)15-7-14-10/h3-5,8H,6-7H2,1-2H3 |
InChI-Schlüssel |
PNGCJNRFEJPSJH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)CC1=CC2=C(C=C1)OCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(4R)-4-[(methylamino)methyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B13489252.png)



![1-[4-(2,2,2-Trifluoroethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13489284.png)






